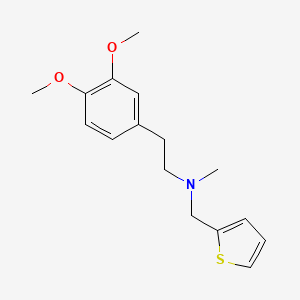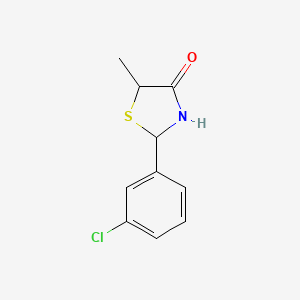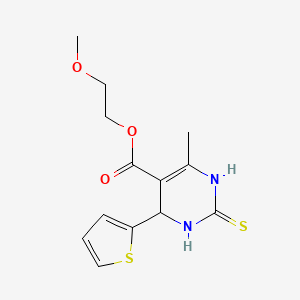![molecular formula C24H31NO6 B4957448 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body. CT-3 has been shown to have a range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties.
Wirkmechanismus
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide is believed to exert its effects through interaction with the endocannabinoid system in the body. Specifically, it is thought to activate the CB2 receptor, which is primarily expressed on immune cells and is involved in regulating inflammation. N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide has also been shown to have antioxidant and neuroprotective effects, which may be related to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide has been shown to have a range of other effects on the body. It has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative disorders. It has also been shown to have anti-cancer effects, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide is that it has been extensively studied, with a large body of research supporting its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may limit its clinical utility. Additionally, more research is needed to determine the optimal dosage and administration route for N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide.
Zukünftige Richtungen
There are several potential future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its potential as an anti-cancer agent, as well as its potential for treating other inflammatory conditions. Finally, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with cyclopentylmagnesium bromide to form the corresponding cyclopentyl carboxylic acid. This is then reacted with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst to form the desired product, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a range of conditions. One area of particular interest is its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in a range of models. It has also been shown to have analgesic effects, with studies demonstrating its ability to reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-27-18-9-8-17(14-19(18)28-2)24(10-6-7-11-24)15-25-23(26)16-12-20(29-3)22(31-5)21(13-16)30-4/h8-9,12-14H,6-7,10-11,15H2,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISBTWXSSKHGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-Dimethoxy-phenyl)-cyclopentylmethyl]-3,4,5-trimethoxy-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)
![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4957438.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)